3-Cyclobutyloxolane-3-carbaldehyde
CAS No.:
Cat. No.: VC17782061
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O2 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 3-cyclobutyloxolane-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H14O2/c10-6-9(4-5-11-7-9)8-2-1-3-8/h6,8H,1-5,7H2 |
| Standard InChI Key | SWCWZEDPBHFFBC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2(CCOC2)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Cyclobutyloxolane-3-carbaldehyde features a fused cyclobutane-oxolane framework with a formyl (-CHO) group at the 3-position. The cyclobutane ring introduces strain due to its 90° bond angles, while the oxolane moiety contributes ether-like polarity. This combination may enhance reactivity in nucleophilic addition or oxidation reactions compared to simpler aldehydes .
Predicted Physicochemical Properties
While experimental data for this compound is unavailable, properties can be extrapolated from structurally related aldehydes:
The increased molecular weight and polarity from the oxygen atom in oxolane likely elevate the boiling point and density relative to cyclohexanecarboxaldehyde .
Synthesis Pathways
Catalytic Hydroformylation
Cyclohexanecarboxaldehyde is produced via rhodium-catalyzed hydroformylation of cyclohexene . Adapting this method, cyclobutyloxolane derivatives could undergo hydroformylation under high-pressure CO/H₂ to introduce the formyl group. Challenges include managing ring strain during catalysis and avoiding side reactions like hydrogenation .
Reactivity and Functionalization
Aldol Condensation
Cyclohexanecarboxaldehyde participates in aldol reactions with ketones or esters . For 3-cyclobutyloxolane-3-carbaldehyde, base-catalyzed aldol additions could yield α,β-unsaturated aldehydes, useful in polymer chemistry. Steric hindrance from the cyclobutane may slow kinetics compared to non-cyclic analogs .
Oxidation and Reduction
The formyl group is susceptible to oxidation to carboxylic acids or reduction to alcohols. Using MnO₂ or CrO₃, the aldehyde could be oxidized to 3-cyclobutyloxolane-3-carboxylic acid, a potential building block for bioactive molecules. Catalytic hydrogenation (e.g., Pd/C) would yield the corresponding alcohol, enhancing solubility for pharmaceutical formulations .
Challenges and Future Directions
Synthetic Accessibility
The compound’s strained rings complicate large-scale synthesis. Advances in flow chemistry, as demonstrated in continuous Diels-Alder processes , could improve yields by optimizing reaction parameters in real-time.
Computational Modeling
DFT studies could predict regioselectivity in functionalization reactions, guiding experimental efforts. Molecular dynamics simulations may also elucidate solvent effects on reactivity .
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